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Compound of Interest

Compound Name: ACHROMOPEPTIDASE

Cat. No.: B1167389 Get Quote

For researchers, scientists, and drug development professionals seeking to optimize cell lysis

protocols, the enzymatic efficiency of Achromopeptidase is a critical factor. This guide

provides an objective comparison of Achromopeptidase performance in various lysis buffers,

supported by experimental data, to facilitate informed decisions in your research.

Achromopeptidase, a lysyl endopeptidase, is a powerful tool for lysing Gram-positive bacteria,

particularly those resistant to lysozyme.[1][2] Its efficacy, however, is significantly influenced by

the composition of the lysis buffer. Key factors impacting its performance include pH, ionic

strength, and the presence of specific chemical agents. This guide explores the nuances of

common lysis buffers and their impact on Achromopeptidase activity.

Performance of Achromopeptidase in Common
Lysis Buffers
The choice of lysis buffer can dramatically affect the yield and quality of the desired cellular

components. Below is a summary of quantitative data on DNA yield obtained using

Achromopeptidase in conjunction with different lysis strategies.
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Lysis
Method/Buf
fer

Target
Organism(s
)

Key Buffer
Component
s

Average
DNA Yield
(ng/µL)

Purity
(A260/A280)

Reference

Enzymatic:

Lysozyme +

Achromopepti

dase

Human Oral

Microbiome

20 mM Tris-

HCl, 2 mM

EDTA, pH 8.0

~50 ~1.8 [3]

Enzymatic +

Mechanical

(Glass

Beads)

Human Oral

Microbiome

20 mM Tris-

HCl, 2 mM

EDTA, pH 8.0

~60 ~1.8 [3]

Enzymatic +

Mechanical

(Zirconium

Beads)

Human Oral

Microbiome

20 mM Tris-

HCl, 2 mM

EDTA, pH 8.0

~45 ~1.8 [3]

Achromopepti

dase in 1x TE

Buffer

Staphylococc

us aureus,

Streptococcu

s agalactiae

10 mM Tris-

HCl, 1 mM

EDTA, pH 8.0

Not specified,

but

successful for

PCR

Not specified [4]

Achromopepti

dase in 10%

PBS

Gram-

positive

bacteria

1.45 mM

NaCl, 0.023

mM KH2PO4,

0.629 mM

K2HPO4

Not specified,

but effective

for lysis

Not specified [1][2]

Note: The study on the human oral microbiome utilized a sequential lysis with lysozyme

followed by Achromopeptidase. The addition of mechanical disruption with beads generally

showed a marginal increase or, in the case of zirconium beads with the enzyme combination, a

decrease in total DNA yield compared to enzymatic lysis alone.[3] It is important to note that

high salt concentrations can inhibit Achromopeptidase activity.[1]

Experimental Protocols

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://espace.library.uq.edu.au/view/UQ:380918/UQ380918_OA.pdf
https://espace.library.uq.edu.au/view/UQ:380918/UQ380918_OA.pdf
https://espace.library.uq.edu.au/view/UQ:380918/UQ380918_OA.pdf
https://patents.google.com/patent/CN102869773A/en
https://patents.google.com/patent/WO2011115975A2/en
https://patents.google.com/patent/US20110275090A1/en
https://www.benchchem.com/product/b1167389?utm_src=pdf-body
https://espace.library.uq.edu.au/view/UQ:380918/UQ380918_OA.pdf
https://www.benchchem.com/product/b1167389?utm_src=pdf-body
https://patents.google.com/patent/WO2011115975A2/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1167389?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Detailed methodologies are crucial for reproducible results. Below are protocols for key

experiments referenced in this guide.

Protocol 1: Enzymatic Lysis of Human Oral Rinse
Samples for DNA Extraction
This protocol is adapted from a study comparing different cell lysis methods for oral microbiome

analysis.[3]

1. Sample Collection and Preparation:

Collect oral rinse samples.

Centrifuge to pellet cells.

Resuspend the pellet in a base buffer.

2. Lysis Procedure:

Step 1 (Lysozyme Treatment):

Resuspend the cell pellet in 160 µL of TE-L lysis buffer (20 mM Tris-HCl, 2 mM EDTA, pH

8.0, supplemented with 15 mg/mL lysozyme).

Incubate at 37°C for 1 hour.

Step 2 (Achromopeptidase Treatment):

Add Achromopeptidase to a final concentration of 700 units/mL.

Incubate at 37°C for 30 minutes.

3. DNA Purification:

Proceed with a standard DNA purification kit protocol.

4. Quantification and Quality Control:
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Measure DNA concentration and purity using a spectrophotometer (e.g., NanoDrop).

Assess DNA integrity via agarose gel electrophoresis.

Protocol 2: Lysis of Staphylococcus aureus for PCR-
based Detection
This protocol is based on a method for detecting MRSA in nasal specimens.[5][6]

1. Sample Preparation:

Resuspend bacterial cells in 1x TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0).

2. Lysis Procedure:

Add Achromopeptidase to the bacterial suspension (final concentration of 3000-5000

units).

Incubate at room temperature (approximately 22°C) for 20 minutes.[4]

3. Downstream Application:

The lysate can be directly used for PCR amplification.

Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the key

workflows.

Sample Preparation Enzymatic Lysis Analysis

Oral Rinse Sample Cell Pellet
Centrifuge Add Lysozyme

(1 hr @ 37°C)
Add Achromopeptidase

(30 min @ 37°C) DNA Purification Quantification
(A260/A280)

Click to download full resolution via product page
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Figure 1: Workflow for enzymatic lysis of oral microbiome samples.

Staphylococcus aureus
Suspension in TE Buffer

Add Achromopeptidase
(20 min @ 22°C)

Direct PCR Amplification

Click to download full resolution via product page

Figure 2: Workflow for rapid lysis of S. aureus for PCR.

Alternative Lytic Enzymes
While Achromopeptidase is highly effective, other enzymes are also used for bacterial cell

lysis. A comparison with common alternatives can help in selecting the most appropriate

enzyme for a specific application.
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Enzyme
Target
Organism/Linkage

Optimal pH Key Characteristics

Lysozyme

Gram-positive

bacteria

(peptidoglycan)

6.0 - 9.0

Less effective against

resistant strains like

some Staphylococcus

and Streptococcus

species.

Lysostaphin

Staphylococcus

species (glycine

bridges)

~7.5
Highly specific for

staphylococci.

Mutanolysin

Gram-positive

bacteria

(peptidoglycan)

Not specified

Can lyse some

lysozyme-resistant

bacteria like Listeria.

A combination of enzymes, such as lysozyme and Achromopeptidase, can provide a

synergistic effect, leading to more efficient lysis of a broader range of bacteria.[3]

Conclusion
The performance of Achromopeptidase is intrinsically linked to the composition of the lysis

buffer. For optimal DNA extraction from diverse microbial populations, a combination of

lysozyme and Achromopeptidase in a Tris-EDTA buffer has been shown to be effective.[3] For

rapid lysis for applications like PCR, a simpler TE buffer at room temperature can be sufficient.

[4] It is crucial to consider the downstream application and the specific target organisms when

selecting and optimizing a lysis buffer for use with Achromopeptidase. The provided data and

protocols offer a solid foundation for developing a robust and efficient cell lysis strategy in your

research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1167389?utm_src=pdf-body
https://espace.library.uq.edu.au/view/UQ:380918/UQ380918_OA.pdf
https://www.benchchem.com/product/b1167389?utm_src=pdf-body
https://www.benchchem.com/product/b1167389?utm_src=pdf-body
https://espace.library.uq.edu.au/view/UQ:380918/UQ380918_OA.pdf
https://patents.google.com/patent/CN102869773A/en
https://www.benchchem.com/product/b1167389?utm_src=pdf-body
https://www.benchchem.com/product/b1167389?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1167389?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. WO2011115975A2 - Use of achromopeptidase for lysis at room temperature - Google
Patents [patents.google.com]

2. US20110275090A1 - Use of achromopeptidase for lysis at room temperature - Google
Patents [patents.google.com]

3. espace.library.uq.edu.au [espace.library.uq.edu.au]

4. CN102869773A - Use of achromopeptidase for lysis at room temperature - Google
Patents [patents.google.com]

5. Performance of the BD GeneOhm MRSA achromopeptidase assay for real-time PCR
detection of methicillin-resistant Staphylococcus aureus in nasal specimens - PubMed
[pubmed.ncbi.nlm.nih.gov]

6. Performance of the BD GeneOhm MRSA Achromopeptidase Assay for Real-Time PCR
Detection of Methicillin-Resistant Staphylococcus aureus in Nasal Specimens - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Unlocking the Cell: A Comparative Guide to
Achromopeptidase Performance in Lysis Buffers]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1167389#performance-of-
achromopeptidase-in-different-lysis-buffers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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